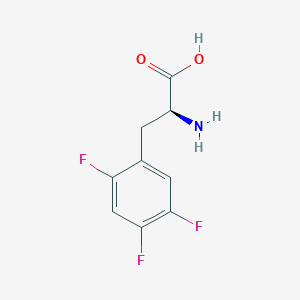

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

Descripción

BenchChem offers high-quality (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376129 | |

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749847-57-2 | |

| Record name | 2,4,5-Trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a non-canonical, fluorinated amino acid that serves as a critical building block in modern medicinal chemistry. The strategic incorporation of a trifluorophenyl moiety imparts unique stereoelectronic properties that can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of peptide-based therapeutics and other small molecules. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, and explores its applications in drug discovery, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

The distinct characteristics of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid are foundational to its utility. The presence of three electron-withdrawing fluorine atoms on the phenyl ring modifies its lipophilicity and electronic nature compared to natural phenylalanine, influencing intermolecular interactions and metabolic pathways.

| Property | Data | Source(s) |

| CAS Number | 749847-57-2 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature or refrigerated (2-8°C), protected from light and moisture. | [1][2] |

Synthesis Protocol: Asymmetric Synthesis

Achieving high enantiomeric purity is critical for the application of this chiral amino acid. While multiple synthetic routes exist, asymmetric hydrogenation of an enamine precursor is a reliable and scalable method.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: To synthesize (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid from its corresponding α-acetamidoacrylate precursor with high enantioselectivity.

Materials:

-

(Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid

-

Chiral Rhodium Catalyst (e.g., [Rh(COD)(DuPhos)]⁺BF₄⁻)

-

Methanol (Anhydrous, Degassed)

-

Hydrogen Gas (High Purity)

-

Pressurized Hydrogenation Vessel

-

6M Hydrochloric Acid

-

Ethyl Acetate

Methodology:

-

Reactor Preparation: The hydrogenation vessel is charged with (Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid and the chiral rhodium catalyst (typically 0.1-1 mol%) under an inert argon or nitrogen atmosphere.

-

Solvent Addition: Degassed, anhydrous methanol is added to dissolve the reactants. The use of a degassed solvent is a critical control step to prevent oxidation and deactivation of the rhodium catalyst.

-

Hydrogenation: The vessel is sealed, purged multiple times with hydrogen gas to remove residual air, and then pressurized to 3-5 bar. The reaction is stirred vigorously at room temperature (20-25°C) for 12-24 hours. Progress is monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Catalyst Removal & Concentration: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst and the solvent is removed under reduced pressure to yield the N-acetylated product.

-

Amide Hydrolysis (Deprotection): The crude N-acetyl intermediate is refluxed in 6M HCl for 4-6 hours. This step cleaves the acetyl protecting group to reveal the free amine.

-

Isolation and Purification: The acidic solution is cooled and concentrated. The resulting solid is collected, washed with cold ethyl acetate to remove organic impurities, and dried under vacuum to yield the hydrochloride salt of the final product. The free amino acid can be obtained by neutralization.

Causality and Trustworthiness: This protocol is self-validating through the explicit choice of a chiral catalyst, which dictates the stereochemical outcome. The enantiomeric excess (e.e.) of the final product should be verified by chiral HPLC, confirming the efficacy of the asymmetric induction step.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target amino acid.

Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. The following table summarizes the expected characteristic data.

| Technique | Expected Observations |

| ¹H NMR | Signals for the α-proton, β-protons, and aromatic protons. The aromatic signals will exhibit complex splitting patterns due to both H-H and H-F coupling. The α-proton will appear as a multiplet adjacent to the chiral center. |

| ¹³C NMR | Resonances for the carboxyl, α-carbon, β-carbon, and aromatic carbons. The aromatic carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF), while other aromatic carbons will show smaller multi-bond couplings. |

| ¹⁹F NMR | Three distinct resonances for the fluorine atoms at the C2, C4, and C5 positions of the phenyl ring, each with characteristic chemical shifts and F-F coupling patterns. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z ≈ 220.05, confirming the molecular weight. |

Applications in Drug Discovery and Development

Fluorinated amino acids are powerful tools for optimizing drug candidates.[3][4][5] Their incorporation can significantly alter molecular properties critical for therapeutic efficacy.[3][5]

-

Peptide and Protease Inhibitor Design: When substituted for natural amino acids like phenylalanine in a peptide sequence, it can increase resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of the therapeutic.[3][4]

-

Enhanced Binding Affinity: The electron-withdrawing nature of the trifluorophenyl ring can modulate pKa values of nearby functional groups and create unique dipole and quadrupolar interactions with target proteins, potentially increasing binding affinity and selectivity.[3]

-

Improved Pharmacokinetics: The lipophilicity conferred by fluorine atoms can enhance a molecule's ability to cross cellular membranes, improving oral bioavailability and penetration of the blood-brain barrier.[3][5]

-

Chiral Intermediate: It serves as a valuable chiral building block for the synthesis of more complex molecules, such as intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes treatment.[6][7]

Relationship of Properties to Applications

Caption: How core properties drive drug development advantages.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields.[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8][9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[8][9]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

-

Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier before use.

References

-

Lapstone & Hammer. (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid. [Link]

-

ENAO Chemical Co., Ltd. (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid CAS NO.749847-57-2. [Link]

-

ResearchGate. Scheme. Synthesis of b-Amino Acid 14. [Link]

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

-

Quora. What are some chemical properties of propionic acid?. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)

-

MySkinRecipes. (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid. [Link]

-

Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

-

PubMed. Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

-

Chemsrc. 3-Amino-2-[(2,4,5-trifluorophenyl)methyl]propanoic acid. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

Journal "Functional Materials". Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. [Link]

-

NIST WebBook. Propanoic acid, 2-oxo-. [Link]

Sources

- 1. (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, CasNo.749847-57-2 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 2. (S)-2-Amino-3-(2,3,6-trifluorophenyl)propanoic acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 7. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

Abstract and Scope

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic, non-proteinogenic α-amino acid. The incorporation of a trifluorinated phenyl ring into the amino acid scaffold is a key structural feature of significant interest in medicinal chemistry and drug development. Fluorine substitution is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and validated experimental protocols for its comprehensive characterization. The intended audience includes researchers in chemical synthesis, drug discovery, and pharmaceutical development who require a robust understanding of this molecule's fundamental properties.

Chemical Identity and Physical Properties

The foundational step in characterizing any chemical entity is to establish its identity and basic physical properties. These parameters serve as the baseline for purity assessment, quality control, and subsequent experimental design.

Table 1: Core Chemical and Physical Identifiers

| Parameter | Value | Source |

|---|---|---|

| Chemical Name | (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid | IUPAC Nomenclature |

| CAS Number | 749847-57-2 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 239.16 g/mol | Calculated |

| Appearance | White powder | [1] |

| Purity | Typically ≥97% (supplier dependent) | [1] |

| Storage Conditions | Store at room temperature |[1] |

Critical Physicochemical Parameters

The behavior of a molecule in both biological and manufacturing contexts is dictated by its physicochemical properties. For an amino acid derivative, the ionization state (pKa), solubility, and thermal stability are of paramount importance.

Acidity, Basicity, and Isoelectric Point (pKa & pI)

As an α-amino acid, the compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values of these groups determine the molecule's net charge at a given pH, which profoundly influences its solubility, membrane permeability, and interaction with biological targets.

While specific experimental pKa values for this compound are not widely published, they can be estimated based on analogous structures. The α-carboxyl group of amino acids typically has a pKa in the range of 1.8 to 2.4, while the α-ammonium group has a pKa between 8.8 and 10.6. The electron-withdrawing nature of the trifluorophenyl ring is expected to slightly lower these values.

-

pKa₁ (α-carboxyl group): Expected range ~2.0 - 2.5

-

pKa₂ (α-ammonium group): Expected range ~9.0 - 9.5

The isoelectric point (pI), the pH at which the molecule has no net charge, can be calculated as the average of pKa₁ and pKa₂.

Thermal Stability (Melting Point)

Solubility Profile

Solubility is a cornerstone of drug development, impacting everything from formulation to bioavailability. A comprehensive solubility profile in aqueous and organic media is essential. While quantitative data is sparse, a general assessment can be made based on its zwitterionic structure. It is expected to have limited solubility in non-polar organic solvents and pH-dependent solubility in aqueous media, with minimum solubility near its isoelectric point.

Spectroscopic and Chromatographic Profile

Structural confirmation and purity assessment are non-negotiable aspects of chemical characterization. A combination of spectroscopic and chromatographic techniques provides a complete picture of the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the definitive method for determining the purity of non-volatile organic compounds. It separates the target molecule from impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (split by H-F and H-H coupling), the α-proton, and the β-protons of the propanoic acid backbone.

-

¹³C NMR: Will reveal distinct signals for each of the nine carbon atoms, including the carbonyl carbon and carbons bearing fluorine atoms (showing C-F coupling).

-

¹⁹F NMR: Is crucial for confirming the substitution pattern on the phenyl ring, expecting three distinct signals for the fluorine atoms at the 2, 4, and 5 positions.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing a prominent ion at m/z 240.06 [M+H]⁺ in positive ion mode or 238.04 [M-H]⁻ in negative ion mode.

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the C=O stretch of the carbonyl group, and strong C-F bond stretches.

Experimental Methodologies: A Practical Guide

The following protocols are presented as self-validating systems for researchers to determine the key physicochemical properties of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid.

Protocol for Purity Determination via RP-HPLC

-

Rationale: This method provides a quantitative measure of purity and can detect process-related impurities or degradation products. A gradient elution is chosen to ensure the separation of compounds with a range of polarities.

-

Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Sample Diluent: 50:50 Water:Acetonitrile

-

-

Procedure:

-

Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

-

Set the column temperature to 30 °C.

-

Set the UV detection wavelength to 220 nm.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

Integrate the peak areas. Purity is expressed as the area of the main peak divided by the total area of all peaks.

-

Protocol for Thermal Analysis via DSC

-

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point (as an endothermic peak) and information on decomposition.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid. Use a pinhole lid to allow for the escape of any volatiles.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

The onset temperature of the largest endotherm is reported as the melting point.

-

Protocol for pKa Determination via Potentiometric Titration

-

Rationale: This classic method determines pKa values by monitoring the pH of a solution as a titrant is added. The points of half-equivalence correspond to the pKa values.

-

Procedure:

-

Accurately prepare a ~0.01 M solution of the compound in deionized water.

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Begin by titrating with a standardized solution of 0.1 M HCl to determine the pKa of the carboxylate group (titrating the zwitterion to the fully protonated form).

-

In a separate experiment, titrate the initial solution with standardized 0.1 M NaOH to determine the pKa of the ammonium group (titrating the zwitterion to the fully deprotonated form).

-

Record the pH after each incremental addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Workflow for Comprehensive Physicochemical Characterization

The following diagram illustrates a logical workflow for the complete characterization of a new batch of the compound.

Caption: Workflow for Physicochemical Characterization.

Relationship Between Structure and Ionization

The ionization state of the molecule is fundamental to its behavior. The diagram below highlights the key functional groups responsible for its acid-base properties.

Sources

An In-depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, a fluorinated analog of the essential amino acid L-phenylalanine, represents a class of molecules with significant interest in the pharmaceutical and biotechnology sectors. The incorporation of fluorine atoms into amino acids can profoundly alter their physicochemical properties, such as polarity, acidity, and hydrophobicity.[] These modifications can, in turn, influence the folding of proteins, modulate enzyme activity, and enhance intermolecular interactions.[] The strategic placement of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and altered bioavailability of peptide-based therapeutics.

The precise structural characterization of such molecules is paramount. This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the complete structure elucidation of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, with a focus on confirming its chemical identity, purity, and stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the multifaceted analytical workflow involved.

I. Foundational Analysis: Confirming Molecular Identity and Purity

The initial phase of structure elucidation focuses on confirming the elemental composition and molecular weight of the synthesized compound. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): A Window into Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid (Molecular Formula: C₉H₈F₃NO₂), high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which can confirm the elemental composition.

Expected Molecular Ion: The calculated monoisotopic mass of C₉H₈F₃NO₂ is approximately 235.0456 g/mol . The observation of a molecular ion peak ([M+H]⁺) at m/z 236.0534 in positive ion mode, or a deprotonated molecular ion ([M-H]⁻) at m/z 234.0378 in negative ion mode, with high mass accuracy (typically < 5 ppm error), provides strong evidence for the compound's elemental formula.

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) can be used to fragment the molecule. The fragmentation pattern serves as a molecular fingerprint. For halogenated compounds, the fragmentation patterns can be complex but also highly informative.[2]

A logical workflow for the initial structural assessment is depicted below:

Caption: Initial analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the definitive structure elucidation of organic molecules. A comprehensive NMR analysis for (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid involves acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.0 - 7.5 | Multiplets | 2H | CH of trifluorophenyl ring |

| α-Proton | ~4.0 - 4.5 | Triplet or Doublet of Doublets | 1H | CH-NH₂ |

| β-Protons | ~3.0 - 3.5 | Multiplets | 2H | CH₂-Ar |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and pH.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Carbon | ~170 - 180 | COOH |

| Aromatic Carbons | ~110 - 160 (with C-F coupling) | C of trifluorophenyl ring |

| α-Carbon | ~50 - 60 | CH-NH₂ |

| β-Carbon | ~30 - 40 | CH₂-Ar |

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds: ¹⁹F NMR is particularly valuable for fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern on the aromatic ring.[4] For a 2,4,5-trifluorophenyl substitution, three distinct fluorine signals are expected, each exhibiting coupling to the other fluorine atoms and to adjacent protons.

| Expected ¹⁹F NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Fluorine Signals | -110 to -170 (relative to CFCl₃) | F atoms on the aromatic ring |

The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

II. Stereochemical Determination: Unraveling the 3D Architecture

For a chiral molecule like (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, confirming the absolute stereochemistry at the α-carbon is crucial, as the biological activity of enantiomers can differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides. For underivatized amino acids, macrocyclic glycopeptide-based CSPs are often effective.

-

Mobile Phase Optimization: A typical mobile phase for the separation of amino acid enantiomers consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing an acidic modifier (e.g., formic acid or acetic acid). The ratio of the organic modifier to the aqueous phase is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly used, monitoring at a wavelength where the phenyl ring absorbs (typically around 254 nm).

-

Enantiomeric Purity Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

A diagram illustrating the principle of chiral separation is provided below:

Caption: Principle of enantiomeric separation by chiral HPLC.

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) spectroscopy, provide information about the functional groups present in a molecule.[5] For (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, the IR spectrum will show characteristic absorption bands for the amino group, the carboxylic acid group, and the C-F bonds.

| Expected FTIR Data | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H Stretch | 3300 - 2500 (broad) | Carboxylic acid |

| N-H Stretch | 3400 - 3250 | Amino group |

| C=O Stretch | 1760 - 1690 | Carboxylic acid |

| C-F Stretch | 1400 - 1000 | Fluoroaromatic |

While FTIR is primarily used for functional group identification, it can also provide insights into hydrogen bonding and the solid-state structure of the molecule.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise arrangement of atoms in the crystal lattice, providing definitive proof of the (S)-configuration.

III. Concluding Remarks: A Self-Validating Analytical Approach

The structure elucidation of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a multi-step process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The high-resolution mass spectrum confirms the elemental composition, while a full suite of NMR experiments establishes the atomic connectivity. Chiral HPLC is indispensable for determining enantiomeric purity, and vibrational spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the ultimate proof of the three-dimensional structure.

This comprehensive analytical approach ensures the unequivocal identification and characterization of this important fluorinated amino acid, providing the necessary confidence for its use in research and drug development.

References

-

Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2251–2276. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of original samples and samples fluorinated for 15 min, 30 min, and 60 min. Retrieved from [Link]

-

Wang, Y., et al. (2013). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. PeerJ, 1, e17. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of fluorinated nanoparticles. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-amino-3-(3-fluorophenyl)propanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). a Crystal structure of the amino acid 2-aminopropanoic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Research Applications of 2,4,5-Trifluoro-L-phenylalanine (CAS Number: 749847-57-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the non-standard amino acid (nsAA) (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, commonly known as 2,4,5-Trifluoro-L-phenylalanine (CAS: 749847-57-2). This fluorinated analog of L-phenylalanine has emerged as a powerful tool in biochemical research and protein engineering. Its primary application lies in its site-specific incorporation into proteins, which allows for novel investigations into protein structure, function, and dynamics. The introduction of the trifluorophenyl group provides a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies and modulates the physicochemical properties of proteins, such as stability and protein-protein interactions. This guide will detail the core principles of its application, provide validated experimental workflows for its incorporation into proteins in both prokaryotic and eukaryotic systems, and discuss the analytical methods for the characterization of the resulting modified proteins.

Introduction: The Significance of Fluorinated Amino Acids in Protein Science

The palette of 20 canonical amino acids, while versatile, imposes limitations on our ability to probe and manipulate protein function. The field of synthetic biology has overcome this by developing methods to expand the genetic code, enabling the incorporation of non-standard amino acids (nsAAs) with unique chemical functionalities.[1][2] Among these, fluorinated amino acids have garnered significant interest.[3] The substitution of hydrogen with fluorine, a bioisostere of similar size but with high electronegativity, can introduce minimal steric perturbation while significantly altering the electronic properties of the amino acid side chain.[3]

2,4,5-Trifluoro-L-phenylalanine is a prime example of a valuable nsAA. Its trifluorinated phenyl ring serves as a sensitive reporter for ¹⁹F NMR spectroscopy, a technique that offers several advantages for studying proteins:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.[4]

-

Background-Free Spectra: The near-total absence of fluorine in biological systems ensures that the ¹⁹F NMR spectrum is free from endogenous background signals.[4][5]

-

Sensitivity to Local Environment: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite probe of protein conformation, dynamics, and interactions with other molecules.[6][7]

Beyond its utility in NMR, the incorporation of 2,4,5-Trifluoro-L-phenylalanine can modulate the biophysical properties of proteins, including thermal and chemical stability, and alter protein-protein or protein-ligand interactions.[3][] This makes it a valuable tool for protein design and engineering.[]

Mechanism of Incorporation: Orthogonal Translation Systems

The site-specific incorporation of 2,4,5-Trifluoro-L-phenylalanine into a target protein is achieved through the use of an orthogonal translation system (OTS). An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are mutually orthogonal to the host cell's endogenous aaRSs and tRNAs.[2] This means the engineered aaRS specifically charges its cognate tRNA with the nsAA, and this charged tRNA is not recognized by any of the host's aaRSs. Similarly, the host's aaRSs do not charge the orthogonal tRNA with any of the canonical amino acids.

The most common strategy involves repurposing a stop codon, typically the amber stop codon (UAG), to encode the nsAA. The orthogonal tRNA possesses an anticodon that recognizes the UAG codon, thereby directing the ribosome to incorporate the nsAA at that specific site in the polypeptide chain.

Engineered Pyrrolysyl-tRNA Synthetase: A Versatile Tool

A particularly effective OTS for the incorporation of various nsAAs, including fluorinated phenylalanines, is derived from the pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from methanogenic archaea.[9][10][11][12] The active site of PylRS is notably promiscuous, allowing it to recognize a wide range of substrates with modifications to the lysine side chain.[13] This promiscuity has been exploited through directed evolution to generate PylRS variants that can efficiently and faithfully incorporate a diverse array of phenylalanine analogs.[14][15][16]

A recent study by Galles et al. described the development of a family of PylRS variants, termed PheX, capable of incorporating numerous fluorinated phenylalanine derivatives with high fidelity in both E. coli and mammalian cells (HEK 293T).[14][16] While 2,4,5-Trifluoro-L-phenylalanine was not explicitly tested in this study, the successful incorporation of other di-, tri-, tetra-, and penta-fluorinated phenylalanines suggests that these PheX synthetases are strong candidates for its incorporation.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the site-specific incorporation of 2,4,5-Trifluoro-L-phenylalanine into a target protein in both E. coli and mammalian cells. These protocols are based on the successful methods described for similar fluorinated phenylalanine analogs using PylRS-based orthogonal translation systems.[14][16]

Incorporation in Escherichia coli

This protocol utilizes a two-plasmid system in E. coli for the expression of the target protein containing the nsAA. One plasmid encodes the engineered PylRS variant and the tRNA(Pyl), while the second plasmid contains the gene for the protein of interest with an in-frame amber (UAG) codon at the desired incorporation site.

Materials:

-

E. coli expression strain (e.g., DH10B or BL21(DE3)).

-

pBK plasmid encoding the engineered PylRS variant (e.g., PheX-D6 or PheX-B5).[14]

-

pALS reporter plasmid or other expression vector containing the target gene with a UAG codon.[16]

-

2,4,5-Trifluoro-L-phenylalanine (CAS: 749847-57-2).

-

Non-inducing and auto-inducing media.

-

Appropriate antibiotics (e.g., kanamycin and tetracycline).

Step-by-Step Methodology:

-

Transformation: Co-transform the E. coli expression strain with the pBK-PylRS and the pALS-target gene plasmids. Plate on non-inducing agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of non-inducing medium with antibiotics. Grow for 16-20 hours at 37°C with shaking (250 rpm).

-

Expression Culture: Prepare a 96-well block or larger culture flasks with auto-induction media containing antibiotics. Add 2,4,5-Trifluoro-L-phenylalanine to a final concentration of 1 mM.

-

Inoculation and Growth: Inoculate the expression culture with the starter culture (e.g., 500 µL starter for a 50 mL expression culture). Grow at 37°C with shaking for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).

-

Protein Purification: Purify the target protein from the cell pellet using standard chromatography techniques appropriate for the protein of interest (e.g., affinity, ion exchange, size exclusion).

Incorporation in Mammalian Cells (HEK 293T)

This protocol describes the transient transfection of HEK 293T cells for the expression of the nsAA-containing protein. A two-plasmid system is also used here.

Materials:

-

HEK 293T cells.

-

DMEM high glucose medium supplemented with FBS, penicillin/streptomycin, and L-glutamine.

-

pAcBac1 plasmid encoding the human codon-optimized PylRS variant (e.g., PheX-D6 or PheX-B5).[14]

-

Expression plasmid for the target protein with a UAG codon (e.g., in a pcDNA-based vector).

-

2,4,5-Trifluoro-L-phenylalanine.

-

Transfection reagent (e.g., PolyJet).

Step-by-Step Methodology:

-

Cell Seeding: Seed HEK 293T cells in 60 mm or 100 mm dishes to be 60-80% confluent on the day of transfection.

-

Media Exchange: Before transfection, replace the growth medium with fresh medium containing 2,4,5-Trifluoro-L-phenylalanine at a final concentration of 1-2 mM.

-

Transfection: Prepare a transfection master mix according to the manufacturer's protocol. For a 60 mm dish, a representative mix would be 1.75 µg of the pAcBac1-PylRS plasmid and 0.75 µg of the target protein plasmid with 7.5 µL of PolyJet. Add the transfection mix to the cells.

-

Post-Transfection Media Exchange: Approximately 16 hours after transfection, replace the medium with fresh medium also containing the nsAA.

-

Cell Harvesting: Harvest the cells 24-48 hours post-transfection. Wash the cells with ice-cold DPBS and collect them by scraping or trypsinization.

-

Protein Purification: Lyse the cells and purify the target protein using appropriate chromatography methods.

Data Analysis and Validation

Confirmation of successful incorporation and quantification of fidelity are critical steps. Mass spectrometry is the primary tool for this analysis.

4.1. Verification of Incorporation by Mass Spectrometry

-

Intact Protein Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can confirm the mass shift corresponding to the incorporation of 2,4,5-Trifluoro-L-phenylalanine in place of a canonical amino acid. The expected mass increase will be the difference between the mass of the nsAA and the mass of the amino acid it replaced (if any, in the case of stop codon suppression).

-

Peptide Mapping: For larger proteins, analysis of tryptic digests by liquid chromatography-mass spectrometry (LC-MS/MS) can pinpoint the exact location of the nsAA within the protein sequence.

4.2. Quantification of Incorporation Efficiency and Fidelity

| Fluorinated Phenylalanine | Synthetase | Fidelity in E. coli (%) | Fidelity in HEK 293T (%) |

| Penta-fluoro Phe | PheX-D6 | 98.2 | 97.5 |

| 2,3,5,6-tetra-fluoro Phe | PheX-D6 | 98.7 | 97.9 |

| 2,3,6-tri-fluoro Phe | PheX-D6 | 100.0 | 88.1 |

| 2,6-di-fluoro Phe | PheX-D6 | 95.0 | 81.8 |

Table 1: Reported incorporation fidelities for various fluorinated phenylalanine analogs using engineered PylRS variants. Data adapted from Galles et al. (2023).[14]

4.3. ¹⁹F NMR Spectroscopy

Once the modified protein is purified, it can be analyzed by ¹⁹F NMR. The spectrum will show resonances for each incorporated 2,4,5-Trifluoro-L-phenylalanine residue. The chemical shifts of these resonances will be sensitive to the local environment within the protein, providing valuable structural and dynamic information.[5][6][17]

Potential Biological Effects and Applications

The incorporation of 2,4,5-Trifluoro-L-phenylalanine can have several consequences for the protein's function and can be leveraged for various applications:

-

Probing Protein Structure and Dynamics: As discussed, the primary application is as a ¹⁹F NMR probe. Changes in the chemical shift upon ligand binding, protein-protein interaction, or conformational changes can be monitored to provide detailed insights into these processes at a specific site within the protein.[7]

-

Modulating Protein Stability: The introduction of multiple fluorine atoms can alter the hydrophobicity and electrostatic properties of the aromatic side chain, which can in turn affect the stability of the protein.[3][] This can be a useful tool in protein engineering to create more robust proteins.

-

Altering Biological Activity: Changes in the local environment of an active site or a binding interface due to the presence of the fluorinated analog can modulate the protein's biological activity. This can be used to study enzyme mechanisms or to engineer proteins with novel functions.

-

Drug Development: The (R)-enantiomer of 2,4,5-trifluorophenylalanine is a key component of the anti-diabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[3] While this guide focuses on the L-enantiomer for protein incorporation, this highlights the pharmaceutical relevance of this chemical scaffold.

It is important to note that the biological effects of incorporating this nsAA, such as potential cytotoxicity, are not well-documented and would need to be assessed on a case-by-case basis for each modified protein.

Conclusion

2,4,5-Trifluoro-L-phenylalanine is a valuable non-standard amino acid that offers unique opportunities for protein research. Its site-specific incorporation, facilitated by engineered orthogonal translation systems, provides a powerful method for introducing a sensitive ¹⁹F NMR probe into proteins. This enables detailed studies of protein structure, dynamics, and interactions that are often inaccessible with conventional techniques. Furthermore, the modulation of protein properties through fluorination opens up new avenues in protein engineering and design. The experimental workflows presented in this guide, based on the latest advancements in the field, provide a solid foundation for researchers to begin exploring the potential of this versatile tool in their own work. As the field of genetic code expansion continues to evolve, the applications of 2,4,5-Trifluoro-L-phenylalanine and other nsAAs are poised to make significant contributions to our understanding of biological systems and the development of novel protein-based therapeutics.

References

- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.

- Simmons, J., Murza, A., Lumsden, M. D., & Rainey, J. K. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a) ¹H NMR with (red) and without (blue) selective decoupling of ¹⁹F at ~−145.2 ppm and (b) ¹⁹F-NMR J-coupling values with numbers 2, 4, and 5 corresponding to the 2,4,5-trifluorophenylalanine ring structure (inset).

- Arpag, G., Ceccon, A., Popova, L., & Gierasch, L. M. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1098-1107.

- O'Donoghue, P., Prat, L., Heinemann, I. U., Ling, J., Odoi, K., Liu, W. R., & Söll, D. (2015). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in chemistry, 3, 65.

- Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2007). Site-specific incorporation of a (19) F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(5), 1160-1166.

- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.

- Mehl, R. A. (n.d.). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins.

- Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195.

-

University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

- Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science, 7(2), 419-426.

- Son, C. D., He, J., & Naider, F. (2011). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(7), 1845-1853.

- Al-Masoudi, N. A., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1056-1075.

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link]

- Kavran, J. M., Gundllapalli, S., O’Donoghue, P., Englert, M., Söll, D., & Steitz, T. A. (2013). Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function. The FEBS journal, 280(23), 6033-6043.

- Nozawa, K., O’Donoghue, P., Gundllapalli, S., Araiso, Y., Ishitani, R., Umehara, T., Söll, D., & Nureki, O. (2009). Pyrrolysyl-tRNA synthetase: tRNAPyl structure reveals the molecular basis of orthogonality.

- Wan, W., Tharp, J. M., & Liu, W. R. (2014). Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(8), 1375-1383.

- Galles, G. D., Infield, D. T., Clark, C. J., Manikandan, S., Rasouli, A., Tajkhorshid, E., Galpin, J. D., Cooley, R. B., Mehl, R. A., & Ahern, C. A. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab.

- Pinheiro, V. B. (2018). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.

- Li, Y., & Liu, W. R. (2014). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. RNA biology, 11(12), 1506-1513.

- Kobayashi, T., Yanagisawa, T., Sakamoto, K., & Yokoyama, S. (2009). Recognition of non-alpha-amino substrates by pyrrolysyl-tRNA synthetase. Journal of molecular biology, 385(5), 1352-1360.

- Gamcsik, M. P. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. Analytical biochemistry, 154(1), 311-315.

- Cui, Z., Wang, X., Liu, W., & Hong, S. H. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioprocess Engineering, 24(2), 237-255.

- Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry.

- Hong, S. H., Ntai, I., Hartsough, L. A., & Kelleher, N. L. (2014). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in chemistry, 2, 77.

- Kim, C. H., Yang, H. R., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(6), 449.

- Son, C. D., He, J., & Naider, F. (2011). Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor.

- Zemella, A., Thoring, L., Hoffmeister, C., & Kubick, S. (2015). Cotranslational incorporation of non-standard amino acids using cell-free protein synthesis. Chembiochem, 16(13), 1837-1848.

Sources

- 1. Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolysyl-tRNA synthetase variants reveal ancestral aminoacylation function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolysyl-tRNA synthetase:tRNAPyl structure reveals the molecular basis of orthogonality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recognition of non-alpha-amino substrates by pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique trifluorinated phenyl side chain can impart desirable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of this valuable compound, with a focus on practical application for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of chiral auxiliary-mediated and biocatalytic approaches, offering detailed experimental protocols and comparative data to inform synthetic strategy.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated amino acids, such as (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, are particularly valuable building blocks for creating novel peptides and small molecule therapeutics with enhanced properties. For instance, the enantiomer, (R)-2,4,5-trifluorophenylalanine, is a key component in the antidiabetic drug sitagliptin, highlighting the pharmaceutical relevance of this structural motif[1]. The demand for enantiomerically pure non-natural amino acids has driven the development of sophisticated asymmetric synthetic methods[2][3].

This guide will focus on two robust and widely applicable strategies for the synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid:

-

Chiral Auxiliary-Mediated Synthesis: A classic and reliable approach that utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a reaction[4][5].

-

Biocatalytic Synthesis: A green and highly selective method that employs enzymes, such as transaminases, to catalyze the desired transformation with high enantiopurity[6][7].

We will explore the theoretical basis of each method, provide detailed experimental procedures, and present comparative data to aid in the selection of the most appropriate synthetic route for your research needs.

Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Approach

The Schöllkopf bis-lactim ether method is a powerful and well-established strategy for the asymmetric synthesis of α-amino acids[8][9]. This method relies on the use of a chiral auxiliary derived from an amino acid, typically valine, to create a rigid cyclic system that directs the alkylation of a glycine enolate from a specific face, thereby controlling the stereochemistry of the newly formed stereocenter[8][9].

Mechanistic Rationale

The core of the Schöllkopf method is the diastereoselective alkylation of a bis-lactim ether derived from a glycine-valine dipeptide. The bulky isopropyl group of the valine auxiliary effectively blocks one face of the planar enolate, forcing the incoming electrophile (in this case, 2,4,5-trifluorobenzyl bromide) to approach from the less hindered side. This results in the formation of the alkylated product with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (S)-amino acid methyl ester, which can then be saponified to the final product. The use of (S)-valine as the chiral auxiliary directs the synthesis towards the (S)-enantiomer of the new amino acid.

Diagram 1: Schöllkopf Synthesis of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

Caption: Biocatalytic synthesis using a transaminase.

Experimental Protocol: Transaminase Synthesis

Step 1: Preparation of the α-Keto Acid

The starting material, 3-(2,4,5-trifluorophenyl)pyruvic acid, can be prepared from 2,4,5-trifluorobenzaldehyde through various synthetic routes, such as the Erlenmeyer-Plöchl synthesis followed by hydrolysis.[10]

Step 2: Biocatalytic Transamination

-

A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.

-

The substrate, 3-(2,4,5-trifluorophenyl)pyruvic acid, is dissolved in the buffer.

-

The amino donor, such as isopropylamine, is added in excess.

-

The pyridoxal-5'-phosphate (PLP) cofactor is added.

-

The reaction is initiated by the addition of the (S)-selective transaminase (either as a purified enzyme or as a whole-cell biocatalyst).

-

The reaction mixture is gently agitated at a controlled temperature (e.g., 30-40 °C) for a specified period (typically 12-24 hours).

-

The progress of the reaction can be monitored by HPLC.

Step 3: Product Isolation and Purification

-

Once the reaction is complete, the enzyme is removed by centrifugation (for whole cells) or precipitation.

-

The pH of the supernatant is adjusted to the isoelectric point of the amino acid to facilitate precipitation.

-

Alternatively, the product can be purified by ion-exchange chromatography.

-

The purified (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is then isolated by filtration or lyophilization.

Data Summary: Transaminase Synthesis

| Parameter | Typical Value | Reference |

| Enantiomeric Excess (e.e.) | >99% | [5][10] |

| Conversion | >95% | [7] |

| Isolated Yield | 70-85% | [5] |

Comparative Analysis and Conclusion

Both the Schöllkopf chiral auxiliary method and the biocatalytic transaminase approach offer effective routes to enantiomerically pure (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid. The choice between these methods will depend on the specific requirements of the synthesis, such as scale, cost, and available expertise.

| Feature | Schöllkopf Method | Transaminase Method |

| Stereoselectivity | High (typically >95% d.e. and e.e.) | Excellent (often >99% e.e.) |

| Reagents | Stoichiometric chiral auxiliary, organometallic reagents | Enzymatic catalyst, simple amino donor |

| Reaction Conditions | Anhydrous, cryogenic temperatures | Aqueous, mild temperatures and pH |

| Scalability | Well-established for lab scale, can be adapted for larger scale | Highly scalable, particularly with whole-cell biocatalysts |

| Environmental Impact | Generates stoichiometric waste | "Green" process with minimal waste |

| Substrate Scope | Broad, applicable to a wide range of electrophiles | Dependent on enzyme specificity |

References

- Vertex AI Search Grounding API. (n.d.). Chiral Amino Acids Synthesis.

- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries.

- ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF.

- Wikipedia. (n.d.). Schöllkopf method.

-

IRIS . (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved January 17, 2026, from

- ACS Publications. (n.d.). Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids | Organic Letters.

- MDPI. (2024, May 13). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System.

- NIH. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC.

- PubMed. (2024, May 9). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- Wiley. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids.

- NIH. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.

- ResearchGate. (2025, August 6). (PDF) Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.

- PubMed. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- NIH. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC.

- Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛼-Amino Acids, Natural Origin, Biological Functions.

- ResearchGate. (n.d.). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins | Request PDF.

- RSC Publishing. (n.d.). Transaminase biocatalysis: optimization and application - Green Chemistry.

- PubMed. (2019, July 1). Asymmetric Synthesis of Alkyl Fluorides: Hydrogenation of Fluorinated Olefins.

- NIH. (n.d.). Enantioselective synthesis of chiral BCPs - PMC.

- Welcome to DTU Research Database. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.

- ResearchGate. (n.d.). Stereoselective Synthesis of 2,3-Unsaturated O-Aryl Glycosides from Glycals Using Tris(Pentafluorophenyl)Borane as Catalyst | Request PDF.

- ChemRxiv. (2024, June 14). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.

- (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.

- Publication Server of the University of Greifswald. (2022, July 6). Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n.

- ResearchGate. (n.d.). (PDF) Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.

- Google Patents. (n.d.). US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]

- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 10. re.public.polimi.it [re.public.polimi.it]

discovery and history of fluorinated amino acids

<_-4.5100155e-05>## The Strategic Intrusion of Fluorine: A Technical Guide to the Discovery and Evolution of Fluorinated Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in amino acids has emerged as a profoundly impactful strategy in medicinal chemistry, chemical biology, and materials science. This guide provides a comprehensive exploration of the , tracing their evolution from early synthetic curiosities to indispensable tools for modern research. We will delve into the chronological development of synthetic methodologies, examine the unique physicochemical properties conferred by the carbon-fluorine bond, and survey their diverse applications, from enhancing drug efficacy to probing protein structure and function. This document serves as a technical resource, offering field-proven insights, detailed protocols, and a forward-looking perspective on this dynamic area of chemical science.

Introduction: The Singular Power of the Carbon-Fluorine Bond in Bio-organic Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, with fluorinated compounds representing over 20% of all pharmaceuticals on the market.[1] This prevalence is no accident; it is a direct consequence of the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond.

Fluorine is the most electronegative element, yet it is similar in size to a hydrogen atom. This duality allows it to act as a "super-hydrogen," introducing potent electronic effects with minimal steric disruption.[1] The C-F bond is exceptionally strong—often called the strongest single bond in organic chemistry—with a bond dissociation energy that can exceed 130 kcal/mol.[2] This strength confers remarkable metabolic stability to molecules, a highly desirable trait in drug development.[3][4]

When incorporated into amino acids, these properties translate into a suite of powerful modulations:

-

Enhanced Stability: The strength of the C-F bond can shield adjacent chemical groups from enzymatic degradation, increasing the proteolytic stability and in vivo half-life of peptides.[3][4]

-

Modulated Physicochemical Properties: Fluorination can significantly alter the acidity (pKa) of nearby functional groups, control side-chain conformation through electrostatic and hyperconjugative effects (e.g., the gauche effect), and fine-tune lipophilicity.[5][][7]

-

Profound Biological Impact: These changes can lead to enhanced binding affinity with target receptors, improved membrane permeability, and altered protein folding and stability.[5][][8]

-

Unique Spectroscopic Probes: As fluorine has no natural biological background, the fluorine-19 (¹⁹F) isotope provides a clean and highly sensitive nuclear magnetic resonance (NMR) handle for studying protein structure, dynamics, and interactions without interference from other signals.[1][5]

This guide will trace the historical path that led to our current understanding and application of these powerful building blocks.

The Pioneering Era: From Elemental Discovery to the First Fluoro-Amino Acids

The story of fluorinated amino acids is inextricably linked to the history of fluorine chemistry itself. For over 150 years, chemists struggled to isolate the highly reactive element.[9] Success was finally achieved in 1886 by French chemist Henri Moissan, who isolated elemental fluorine via electrolysis of potassium fluoride in hydrofluoric acid—an achievement that earned him the 1906 Nobel Prize in Chemistry.[9][10]

The synthesis of the first simple organofluorine compounds followed, with Alexander Borodin reporting a nucleophilic halogen exchange in 1862.[11] However, the challenging nature of handling elemental fluorine and hydrofluoric acid meant that organofluorine chemistry remained a niche field for decades.[11]

The mid-20th century marked the dawn of fluorinated amino acids. The development of the first fluoride-containing drug, fludrocortisone, in the 1950s provided compelling evidence that fluorine could dramatically improve the biological properties of natural compounds.[] This spurred interest in creating fluorinated analogs of the fundamental building blocks of life. Early synthetic efforts were often arduous and lacked stereocontrol, but they laid the critical groundwork for the sophisticated methods used today. The primary goal was to create antimetabolites—molecules that could disrupt metabolic pathways for therapeutic purposes, such as antiviral or anti-tumor agents.[4][]

Historical Milestone Diagram

Caption: A timeline of key milestones from the discovery of fluorine's precursors to the development of modern synthetic methods for fluorinated amino acids.

The Evolution of Synthetic Strategies: A Chemist's Arsenal

The synthesis of fluorinated amino acids is a complex field with no single universal method.[] The strategy is dictated by the desired location and number of fluorine atoms. Broadly, these approaches can be categorized into two main strategies: introducing fluorine into an amino acid scaffold or building the amino acid around an existing fluorine-containing synthon.[] Over the decades, the available tools for these transformations have grown dramatically in sophistication.

Nucleophilic and Electrophilic Fluorination

Early and still relevant methods involve the direct fluorination of amino acid precursors.

-

Nucleophilic Fluorination: This approach involves displacing a leaving group (like a hydroxyl or sulfonate group) with a nucleophilic fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) and its safer analogs (Deoxo-Fluor, morph-DAST) are workhorses for converting hydroxyl groups into C-F bonds.[1][5]

-

Electrophilic Fluorination: The development of electrophilic fluorinating agents, which deliver an "F⁺" equivalent, revolutionized the field. Reagents like Selectfluor® (F-TEDA-BF₄) are now widely used for the fluorination of electron-rich species like enolates or for radical-mediated processes.[5][12]

Modern Catalytic and Radical-Based Methods

The 21st century has seen an explosion of new, more selective methods for C-F bond formation.

-

Metal-Catalyzed Fluorination: Palladium and copper catalysis have enabled the site-selective fluorination of previously unactivated C(sp³)-H bonds, often using a directing group to guide the catalyst to a specific position.[1][5]

-

Photocatalytic/Radical Fluorination: Visible-light photoredox catalysis allows for the generation of alkyl radicals from precursors, which can then be trapped by an electrophilic fluorine source like Selectfluor®.[5][12] This mild, metal-free approach has significantly broadened the scope of accessible fluorinated amino acids.[12]

-

Flow Chemistry: Continuous flow synthesis offers a powerful platform for producing fluorinated amino acids, particularly when dealing with unstable intermediates or hazardous reagents. It allows for precise control over reaction conditions and facilitates safer, scalable production.[13]

Workflow: Representative Synthesis via Photoredox Catalysis

The following protocol outlines a generalized, modern approach for synthesizing an α-fluoro-α-amino acid derivative using visible-light photoredox catalysis, based on established principles.[12]

Objective: To synthesize an α-fluoro-α-amino acid via carbofluorination of a dehydroalanine derivative.

Core Principle: An organic photocatalyst, excited by visible light, generates an alkyl radical from a precursor (e.g., an alkyltrifluoroborate). This radical adds to a dehydroalanine derivative, creating a new α-amino radical, which is then trapped by an electrophilic fluorine source (Selectfluor®) to yield the final product.[12]

Experimental Protocol:

-

Reaction Setup: In a nitrogen-filled glovebox, add the dehydroalanine derivative (1.0 equiv.), the alkyltrifluoroborate salt (1.5 equiv.), Selectfluor® (2.0 equiv.), and the organic photocatalyst (e.g., mesityl acridinium, 1-5 mol%) to a reaction vial.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) to the vial.

-

Initiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with blue LEDs. Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final α-fluoro-α-amino acid derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of a characteristic doublet in the ¹⁹F NMR spectrum, coupled to the α-proton, is a key diagnostic indicator.

Self-Validation: The success of the protocol is validated by the spectroscopic data. HRMS confirms the correct elemental composition. ¹⁹F NMR confirms the incorporation of fluorine, and its coupling constants in both ¹H and ¹³C NMR spectra confirm its position at the α-carbon.

Diagram: Synthetic Strategies Overview

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews [chemistryviews.org]

spectroscopic data for (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development due to the unique properties conferred by its trifluorinated phenyl moiety. The incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough structural elucidation and confirmation of purity are paramount for its application. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the theoretical underpinnings, predictive data, and robust experimental protocols for acquiring and interpreting high-quality spectroscopic data for this specific molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any analysis is understanding the molecule's structure. (S)-2-Amino-3-(2,4,5-trifluorophenyl)propanoic acid, with a molecular formula of C₉H₈F₃NO₂ and a CAS number of 749847-57-2, possesses several key structural features that give rise to a distinct spectroscopic fingerprint.[1]

-

Chiral Center: The alpha-carbon (C2) is a stereocenter with (S)-configuration.

-

Aromatic Ring: A 2,4,5-trisubstituted phenyl ring with strong electron-withdrawing fluorine atoms.

-

Amino Acid Core: Comprising a primary amine (-NH₂) and a carboxylic acid (-COOH) group.